2,6-Dichloro-4-nitraminopyridine
Overview
Description
2,6-Dichloro-4-nitraminopyridine is a chemical compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is a solid substance that appears pale beige to yellow in color and has a melting point of 114-115°C . This compound is primarily used in research and development and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may interact with certain metal ions or complexes.
Mode of Action
It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster . This suggests that the compound may interact with these metal ions or complexes, leading to changes in their luminescent properties.
Result of Action
It’s known that this compound can be detected by a luminescent 56-metal cd(ii)–sm(iii) nanocluster , suggesting that it may cause changes in the luminescent properties of these metal ions or complexes.
Preparation Methods
The synthesis of 2,6-Dichloro-4-nitraminopyridine involves several steps. One common method starts with the chlorination of pyridine derivatives. The process typically involves the use of thionyl chloride as a chlorinating agent and dichloroethane as a solvent . The reaction conditions include heating and refluxing to achieve the desired chlorinated product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Dichloro-4-nitraminopyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized products.
Scientific Research Applications
2,6-Dichloro-4-nitraminopyridine is used in various scientific research applications, including:
Comparison with Similar Compounds
2,6-Dichloro-4-nitraminopyridine can be compared with other similar compounds such as:
2,6-Dichloro-4-nitropyridine: This compound has similar structural features but differs in its nitro group position, affecting its reactivity and applications.
2,6-Dichloro-3-nitro-4-aminopyridine: This isomer has different substitution patterns on the pyridine ring, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2,6-dichloropyridin-4-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-4-1-3(9-10(11)12)2-5(7)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVOEQUMGNHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329593 | |
Record name | 2,6-Dichloro-4-nitraminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-03-3 | |
Record name | 2587-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-nitraminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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